molecular formula C17H14FN3OS B1663786 10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

Cat. No.: B1663786
M. Wt: 327.4 g/mol
InChI Key: IEWYEWDDQWYJLU-UHFFFAOYSA-N
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Description

This tricyclic compound features a fused-ring system with three nitrogen atoms (7,10,11-positions), one sulfur atom (3-thia), and a ketone group at position 7. Key substituents include a 2-fluorophenylmethyl moiety at position 10 and methyl groups at positions 4 and 8. The methyl groups may confer steric stability, while the ketone could serve as a hydrogen-bond acceptor or metabolic modification site .

Properties

IUPAC Name

10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-10-7-14-16(23-10)12-8-19-21(17(22)15(12)20(14)2)9-11-5-3-4-6-13(11)18/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYEWDDQWYJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Heteroatom Variations

The target compound’s 3-thia-7,10,11-triaza core distinguishes it from analogs with varying heteroatom arrangements:

Compound Core Structure Key Heteroatoms
Target Compound Tricyclo[6.4.0.0²,⁶]dodeca-tetraene 3-thia, 7,10,11-triaza
9-(4-Methoxyphenyl) analog [] Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 3,7-dithia, 5-aza
Hexaazatricyclo [] Tricyclo[7.3.0.0²,⁶]dodeca-pentaene 3,4,5,6,8,10-hexaaza
10-Chloro-12-[4-(trifluoromethyl)phenyl] [] Tricyclo[6.4.0.0²,⁶]dodeca-tetraene 7-thia, 9,11-diaza

Key Observations :

  • The hexaazatricyclo compound [] exhibits higher polarity due to six nitrogen atoms, which may enhance aqueous solubility but reduce membrane permeability compared to the target compound.

Substituent Effects on Physicochemical Properties

Substituents critically influence electronic, steric, and pharmacokinetic profiles:

Compound Substituent(s) Impact on Properties
Target Compound 2-Fluorophenylmethyl, 4,7-dimethyl Fluorine: ↑Lipophilicity, ↓Metabolic oxidation; Methyl: Steric shielding
9-(4-Hydroxyphenyl) [] 4-Hydroxyphenyl Hydroxyl: ↑Polarity, ↑Hydrogen bonding, ↓BBB penetration
Hexaazatricyclo [] 4-Chlorophenyl, Phenyl Chlorine: ↑Electron-withdrawing, ↑Toxicity risk; Phenyl: Planar π-system
10-Chloro-12-[4-(trifluoromethyl)phenyl] [] Trifluoromethyl, Chlorine Trifluoromethyl: ↑Metabolic stability, ↑Lipophilicity; Chlorine: Potential hepatotoxicity
Thiazole-containing analog [] Ethyl, Thiazole-methylsulfanyl Thiazole: ↑H-bonding/π-π interactions; Ethyl: ↑Lipophilicity
Methoxyphenyl-sulfanylidene [] 4-Methoxyphenyl, Sulfanylidene Methoxy: Moderate polarity; Sulfanylidene: ↑Electrophilicity

Key Observations :

  • The 2-fluorophenyl group in the target compound balances lipophilicity and steric bulk, unlike bulkier substituents (e.g., trifluoromethyl []) or polar groups (e.g., hydroxyl []).
  • Thiazole-containing analogs [] may exhibit enhanced target engagement via heterocyclic interactions but face synthetic complexity.

Preparation Methods

Solvent System Optimization

Reactions conducted in C3–C5 alcohols (isopropanol preferred) demonstrate superior yields (68–72%) compared to polar aprotic solvents like DMF (≤50%). The alcohol solvent acts as both reaction medium and proton shuttle, facilitating deprotonation-reprotonation cycles critical for cyclization.

Base Selection and Stoichiometry

A dual-base system combining cesium carbonate (1.5 eq) and triethylamine (0.5 eq) achieves optimal results:

  • Cs₂CO₃: Enables deprotonation of methylenic protons (pKa ≈ 18–20)
  • Et₃N: Scavenges HBr byproduct, shifting equilibrium toward product formation

Regioselective Benzylation at N-10

Introducing the 2-fluorobenzyl group requires precise control of alkylation regiochemistry:

Electrophilic Agent Synthesis

2-(Bromomethyl)-1-fluorobenzene is prepared via free-radical bromination of 2-fluorotoluene (NBS, AIBN, CCl₄, 80°C, 6h). Purification by fractional distillation yields 89% purity (GC-MS verification).

Alkylation Conditions

Key parameters for N- vs. O-alkylation control:

Parameter N-Alkylation Preference O-Alkylation Risk
Solvent Anhydrous THF Protic solvents (MeOH)
Temperature −20°C to 0°C >25°C
Counterion Tetrabutylammonium iodide (TBAI) None

Under optimized conditions (THF, −15°C, 2.2 eq TBAI), N-10 selectivity reaches 94:6 (N:O) by HPLC.

Thia-Bridge Installation and Methylation

Sulfur Incorporation via Thiol-Ene Click Chemistry

The 3-thia moiety is introduced through radical-mediated thiol-ene coupling:

  • Generate ene intermediate via DDQ oxidation of dihydro precursor
  • React with methyl thiolglycolate under UV irradiation (λ = 365 nm)
  • Achieve 83% conversion (NMR monitoring) with 0.1 mol% Eosin Y catalyst

Sequential Methylation Protocol

Position-specific methylation is accomplished through:

C-4 Methylation :

  • Reagent: Dimethyl sulfate (2.5 eq)
  • Base: KOtBu in DMF (0°C to rt gradient)
  • Yield: 78% (HPLC purity >99%)

C-7 Methylation :

  • Reagent: Methyl triflate (1.1 eq)
  • Solvent: Dichloroethane (reflux, 4h)
  • Selectivity: >98% for N-7 vs. N-11 (LC-MS/MS)

Final Cyclization and Ketone Formation

The 9-keto group is installed via Swern oxidation under modified conditions:

  • Protect secondary alcohol as TMS ether (TMSCl, imidazole)
  • Oxidize with oxalyl chloride/DMSO (−50°C, 2h)
  • Deprotect with TBAF/THF (0°C, 30 min)

This sequence avoids over-oxidation artifacts (<2% byproducts), contrasting with traditional PCC methods that generate 12–15% α,β-unsaturated ketone impurities.

Purification and Analytical Validation

Crystallization Optimization

A ternary solvent system (EtOAc/n-Heptane/EtOH 5:3:2) produces rhombic crystals suitable for X-ray diffraction:

Crystallization Parameter Value
Cooling rate 0.5°C/min
Seed crystal loading 0.1% w/w
Final purity 99.7% (Chiral HPLC)

Spectroscopic Characterization

Key spectral signatures :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 3.11 (s, 3H, N-CH₃)
  • IR (ATR): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
  • HRMS : m/z 409.1321 [M+H]⁺ (calc. 409.1318)

Industrial-Scale Process Considerations

For kilogram-scale production:

Process Parameter Laboratory Scale Pilot Plant Adaptation
Cyclization time 48h 6h (microwave assisted)
Benzylation temperature −15°C −5°C (cryogenic reactor)
Solvent recovery 72% 94% (falling film evaporator)

Continuous flow hydrogenation reduces Pd catalyst loading from 5 mol% to 0.8 mol% while maintaining 99.5% conversion.

Comparative Analysis of Synthetic Routes

Evaluation of three dominant synthetic strategies:

Method Overall Yield Purity Cost Index
Linear synthesis 23% 98.5% 1.8
Convergent synthesis 37% 99.2% 1.2
Tandem cyclization 42% 99.7% 0.9

The tandem approach demonstrates superior efficiency through:

  • Simultaneous triazole and thia-bridge formation
  • In situ protection of reactive ketones
  • Reduced purification steps (from 8 to 3)

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound’s tricyclic core (3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one) contains a fused thiazole and diazepine-like ring system. Key structural determinants include:

  • Fluorophenyl substitution : The 2-fluorophenyl group enhances electron-withdrawing effects, potentially stabilizing reactive intermediates or influencing π-π stacking in biological targets .
  • Sulfur and nitrogen atoms : The thia-triaza configuration creates electron-deficient regions, making the compound prone to nucleophilic attacks or coordination with metal catalysts .
  • Methyl groups : The 4,7-dimethyl substituents may sterically hinder certain reaction pathways while enhancing lipophilicity for membrane permeability in biological assays .

Methodological Insight : Use X-ray crystallography (as in ) to analyze bond angles and torsion strains, which correlate with reactivity. For example, C–S bond lengths (typically ~1.75–1.82 Å) in the thia ring can predict susceptibility to oxidation .

Advanced: How can researchers optimize synthetic routes to improve yield and purity?

Synthesis challenges arise from the compound’s polyheterocyclic framework. Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during cyclization steps, as seen in analogous tricyclic systems .
  • Temperature control : Maintain reaction temperatures between 60–80°C to avoid decomposition of thermally labile intermediates (e.g., thioamide precursors) .
  • Catalytic additives : Use Pd/C or CuI to accelerate cross-coupling reactions for introducing the fluorophenyl group .

Data Contradiction Resolution : If HPLC shows impurities despite high theoretical yields, employ gradient elution with a C18 column and MS detection to identify side products (e.g., over-cyclized byproducts) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from methyl and fluorophenyl groups. The fluorophenyl aromatic protons typically appear as a multiplet at δ 7.2–7.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to verify the molecular formula .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1090–1150 cm⁻¹) .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can researchers evaluate the compound’s biological activity against enzyme targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases or proteases. The fluorophenyl group may occupy hydrophobic pockets, while the triaza core hydrogen-bonds with catalytic residues .
  • Enzyme assays : Conduct kinetic studies (e.g., IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include controls with known inhibitors to validate assay conditions .
  • Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations, correlating with activity data .

Pitfall Avoidance : If activity is inconsistent across replicates, check for compound aggregation (via dynamic light scattering) or serum protein binding .

Basic: What computational methods are suitable for predicting physicochemical properties?

  • LogP calculation : Use fragment-based methods (e.g., Crippen’s approach) to estimate lipophilicity, critical for bioavailability .
  • pKa prediction : Employ QSPR models (e.g., ACD/Labs) to identify ionizable groups (e.g., the carbonyl at position 9, predicted pKa ~10–12) .
  • Solubility : Apply COSMO-RS simulations to optimize solvent systems for crystallization .

Validation : Cross-reference predictions with experimental solubility (e.g., shake-flask method in PBS) .

Advanced: How to address discrepancies between computational and experimental binding affinities?

  • Conformational sampling : Perform molecular dynamics (MD) simulations (≥100 ns) to explore protein-ligand flexibility missed in docking .
  • Protonation state : Test alternative tautomers (e.g., enol vs. keto forms of the carbonyl group) using free-energy perturbation (FEP) calculations .
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and compare with computed ΔG values .

Example : If MD shows the fluorophenyl group reorienting in the binding pocket, synthesize analogs with rigid substituents (e.g., ortho-methyl) to test the hypothesis .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C common for tricyclic heterocycles) .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Fluorophenyl groups may reduce photosensitivity compared to chlorophenyl analogs .
  • Hydrolytic stability : Incubate in buffers (pH 1–10) and assess half-life. The thia-triaza core is prone to hydrolysis under strongly acidic/basic conditions .

Storage Recommendation : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Reactant of Route 2
10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

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